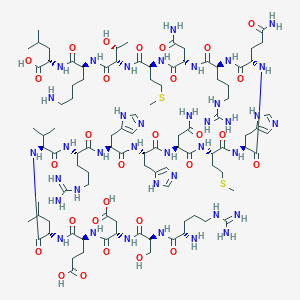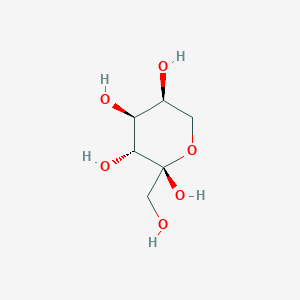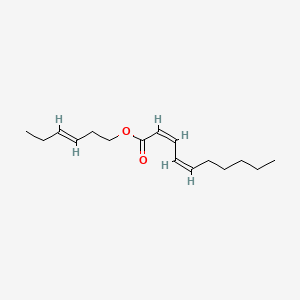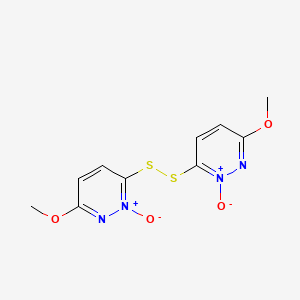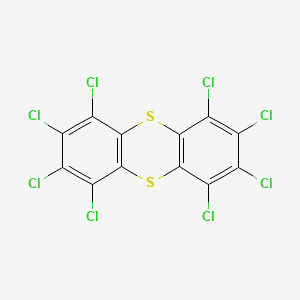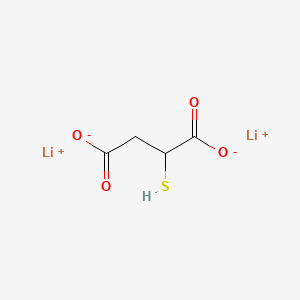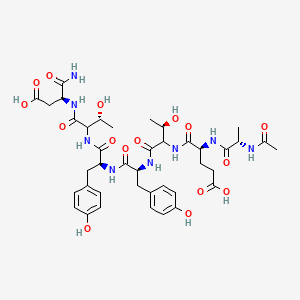
Ac-AETYYTD-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-AETYYTD-NH2 es un péptido sintético compuesto por los aminoácidos alanina, ácido glutámico, tirosina, tirosina, treonina y ácido aspártico, con un grupo acetilo en el extremo N y un grupo amida en el extremo C
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ac-AETYYTD-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida. Los aminoácidos subsiguientes se añaden secuencialmente a través de una serie de pasos de acoplamiento y desprotección. El grupo acetilo se introduce en el extremo N, y el péptido se escinde de la resina y se amida en el extremo C .
Métodos de producción industrial
La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para aumentar la eficiencia y el rendimiento. El uso de cromatografía líquida de alta resolución (HPLC) asegura la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Ac-AETYYTD-NH2 puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Los residuos de tirosina pueden oxidarse para formar ditirosina.
Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Varios reactivos dependiendo de la modificación deseada, como agentes acilantes para la acetilación.
Principales productos formados
Oxidación: Formación de ditirosina.
Reducción: Formación de tioles libres.
Sustitución: Péptidos modificados con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
Ac-AETYYTD-NH2 tiene varias aplicaciones en la investigación científica:
Química: Utilizado como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su posible papel en las vías de señalización celular y las interacciones proteicas.
Industria: Utilizado en el desarrollo de materiales y sensores basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de Ac-AETYYTD-NH2 involucra su interacción con objetivos moleculares específicos. Por ejemplo, en la investigación de la enfermedad de Alzheimer, se ha demostrado que se une al péptido amiloide-beta, previniendo su interacción con los receptores nicotínicos de acetilcolina. Se cree que esta interacción mitiga la disfunción colinérgica asociada con la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
Compuestos similares
Ac-His-Arg-(pI)DPhe-Tic-NH2: Un tetrapéptido investigado por su actividad agonista selectiva en los receptores melanocortínicos.
Unicidad
Ac-AETYYTD-NH2 es único debido a su secuencia específica y la presencia de múltiples residuos de tirosina, lo que puede conferir propiedades bioquímicas e interacciones distintas en comparación con otros péptidos .
Propiedades
Número CAS |
134938-80-0 |
|---|---|
Fórmula molecular |
C40H54N8O16 |
Peso molecular |
902.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H54N8O16/c1-18(42-21(4)51)35(59)43-26(13-14-30(54)55)36(60)47-33(20(3)50)40(64)46-28(15-22-5-9-24(52)10-6-22)37(61)45-29(16-23-7-11-25(53)12-8-23)38(62)48-32(19(2)49)39(63)44-27(34(41)58)17-31(56)57/h5-12,18-20,26-29,32-33,49-50,52-53H,13-17H2,1-4H3,(H2,41,58)(H,42,51)(H,43,59)(H,44,63)(H,45,61)(H,46,64)(H,47,60)(H,48,62)(H,54,55)(H,56,57)/t18-,19+,20+,26-,27-,28-,29-,32?,33?/m0/s1 |
Clave InChI |
OMJBYYOERJBDPE-UKKCTGFVSA-N |
SMILES isomérico |
C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
